1-(Piperazin-1-yl)propan-1-one
Overview
Description
1-(Piperazin-1-yl)propan-1-one is an organic compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring attached to a propanone group
Mechanism of Action
Target of Action
Similar compounds have been shown to have affinity for serotoninergic 5-ht 1a receptors .
Mode of Action
It’s suggested that compounds with similar structures can interact with their targets, leading to changes in cellular function .
Result of Action
Some studies suggest that similar compounds can destroy the integrity of bacterial cell membranes, leading to the leakage of intracellular protein .
Action Environment
It’s generally recommended to use such compounds in a well-ventilated area and avoid unnecessary personal contact .
Biochemical Analysis
Biochemical Properties
1-(Piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with hydrazonoyl chlorides, leading to the formation of cinnoline derivatives . These interactions are crucial for its potential antifungal and antibacterial activities. The compound’s ability to form stable complexes with these biomolecules suggests its potential as a biochemical tool for studying enzyme inhibition and protein interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit moderate antifungal activity against Candida albicans strains . Additionally, the compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to disrupt bacterial cell membranes, leading to the leakage of cytoplasmic components such as nucleic acids and proteins . This disruption highlights its potential as an antimicrobial agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to inhibit certain enzymes and activate others, leading to changes in gene expression . The compound’s ability to form stable complexes with hydrazonoyl chlorides and other biomolecules suggests that it may act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antifungal and antibacterial activities, indicating its potential for prolonged use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antifungal and antibacterial activities . At higher doses, it may cause toxic or adverse effects, including disruption of cellular membranes and leakage of cytoplasmic components . These threshold effects highlight the importance of dosage optimization in experimental settings to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound has been shown to interact with hydrazonoyl chlorides, leading to the formation of cinnoline derivatives . These interactions suggest that it may play a role in metabolic pathways related to antifungal and antibacterial activities. Understanding these pathways is crucial for elucidating the compound’s metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules suggests that it may be transported and distributed through specific pathways . These interactions are important for understanding its localization and accumulation within cells and tissues, which can influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with hydrazonoyl chlorides and other biomolecules suggest that it may be localized to specific subcellular compartments where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of piperazine with propanone under controlled conditions. The reaction typically requires a catalyst and may be conducted in the presence of a solvent such as acetonitrile. The reaction conditions, including temperature and pressure, are optimized to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the original compound.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(Piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but with a methoxy group attached to the phenyl ring.
3-(4-Arylpiperazin-1-yl)cinnolines: These compounds have a cinnoline ring attached to the piperazine ring.
Uniqueness: 1-(Piperazin-1-yl)propan-1-one is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-piperazin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQAMPOYHLICPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397207 | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76816-54-1 | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(piperazin-1-yl)propan-1-one derivatives interesting targets for medicinal chemistry?
A1: This chemical scaffold is particularly interesting due to its versatility. Researchers have successfully modified its structure to create derivatives with a wide range of biological activities, including antiviral and antimicrobial properties.
Q2: Can you provide an example of a specific synthesis strategy for a this compound derivative and its potential application?
A: One study [] outlines a process for preparing (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one. This specific derivative is of interest for its potential antiviral properties.
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